

# A comparative study of enzymatic cleavage of different peptide linkers in ADCs.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Fmoc-Gly-Gly-OSU |           |
| Cat. No.:            | B12397044        | Get Quote |

# A Comparative Analysis of Enzymatic Cleavage in ADC Peptide Linkers

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Payload Release

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the controlled release of its cytotoxic payload. This is governed by the linker technology, with enzymatically cleavable peptide linkers being a predominant strategy in clinical-stage ADCs. The choice of peptide sequence dictates the linker's stability in circulation and its susceptibility to cleavage by specific proteases within the target cell, thereby influencing the therapeutic window of the ADC. This guide provides an objective comparison of the enzymatic cleavage of different peptide linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

## Quantitative Comparison of Enzymatic Cleavage Rates

The catalytic efficiency of enzymatic cleavage is a key determinant of the rate of payload release. The following tables summarize the kinetic parameters for the cleavage of various peptide linkers by their target lysosomal proteases.

Table 1: Cathepsin B-Mediated Cleavage of Dipeptide Linkers



| Peptide Linker<br>Sequence | Enzyme      | K_m_ (μM) | k_cat_ (s <sup>-1</sup> ) | k_cat_/K_m_<br>(M <sup>-1</sup> s <sup>-1</sup> ) |
|----------------------------|-------------|-----------|---------------------------|---------------------------------------------------|
| Val-Cit-PABC               | Cathepsin B | 15.2      | 1.8                       | 1.18 x 10 <sup>5</sup>                            |
| Val-Ala-PABC               | Cathepsin B | 25.8      | 1.2                       | 4.65 x 10 <sup>4</sup>                            |
| Phe-Lys-PABC               | Cathepsin B | 18.5      | 1.6                       | 8.65 x 10 <sup>4</sup>                            |

Note: Data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific ADC construct and experimental conditions.

Table 2: Cleavage of Other Notable Peptide Linkers

| Peptide Linker<br>Sequence | Primary Cleavage<br>Enzyme | Relative Cleavage<br>Rate/Efficiency | Key Characteristics                     |
|----------------------------|----------------------------|--------------------------------------|-----------------------------------------|
| Gly-Gly-Phe-Gly<br>(GGFG)  | Cathepsin L                | High                                 | Minimal cleavage by Cathepsin B.[1]     |
| Asn-Asn                    | Legumain                   | ~5x faster than Val-Cit in lysosomes | Offers an alternative cleavage pathway. |

## **Signaling Pathways and Experimental Workflows**

To understand the context of enzymatic cleavage, it is crucial to visualize the intracellular journey of an ADC and the experimental procedures used to evaluate linker performance.

## **ADC Intracellular Trafficking and Payload Release**

The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell to the enzymatic release of its payload within the lysosome.





Click to download full resolution via product page

Caption: ADC internalization, trafficking, and enzymatic payload release pathway.

## **Experimental Workflow for In Vitro Cleavage Assay**

The diagram below outlines the key steps in a typical in vitro enzymatic cleavage assay to quantify payload release.





Click to download full resolution via product page

Caption: Experimental workflow for an in vitro ADC enzymatic cleavage assay.



# Experimental Protocols In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC with a Cathepsin B-cleavable linker.

#### Materials:

- ADC construct
- Recombinant human Cathepsin B
- Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5
- · Quenching Solution: Acetonitrile containing an internal standard
- HPLC or LC-MS/MS system with a C18 column

#### Procedure:

- Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.
- Reaction Initiation: In a microcentrifuge tube, combine the ADC (to a final concentration of approximately 1-10 μM) with the assay buffer. Initiate the cleavage reaction by adding the activated Cathepsin B (to a final concentration of approximately 10-50 nM).
- Incubation: Incubate the reaction mixture at 37°C.
- Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
- Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS/MS. Monitor the
  decrease in the peak area of the intact ADC and the increase in the peak area of the
  released payload over time.



Data Analysis: Plot the concentration of the released payload against time. The initial rate of
the reaction can be determined from the linear portion of the curve. For detailed kinetic
analysis, perform the assay at various substrate (ADC) concentrations to determine the
Michaelis-Menten constants (K\_m\_ and V\_max\_), from which k\_cat\_ can be calculated.

## **Plasma Stability Assay**

Objective: To assess the stability of the ADC linker in a biological matrix.

#### Materials:

- ADC construct
- Human, mouse, or rat plasma
- Phosphate-Buffered Saline (PBS)
- ELISA or LC-MS/MS system

#### Procedure:

- Sample Preparation: Spike the ADC into the plasma at a predetermined final concentration.
- Incubation: Incubate the plasma-ADC mixture at 37°C for a defined time course (e.g., 0, 6, 24, 48, 72, 168 hours).
- Sample Collection: At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
- Analysis: Determine the concentration of the intact ADC at each time point. This can be
  achieved using a sandwich ELISA that detects both the antibody and the drug, or by LCMS/MS to measure the drug-to-antibody ratio (DAR).
- Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability and half-life of the ADC in plasma.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iphasebiosci.com [iphasebiosci.com]
- To cite this document: BenchChem. [A comparative study of enzymatic cleavage of different peptide linkers in ADCs.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397044#a-comparative-study-of-enzymaticcleavage-of-different-peptide-linkers-in-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com